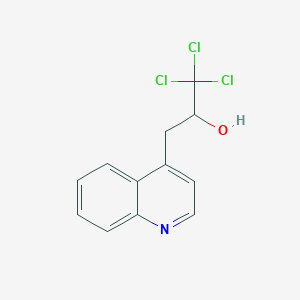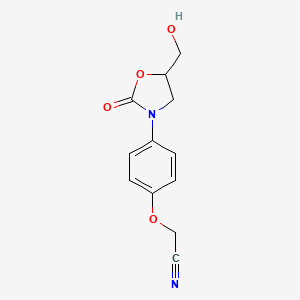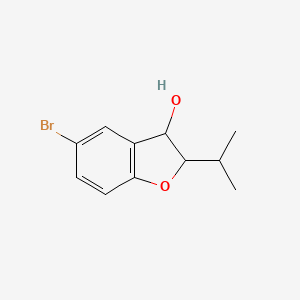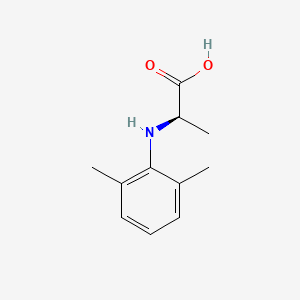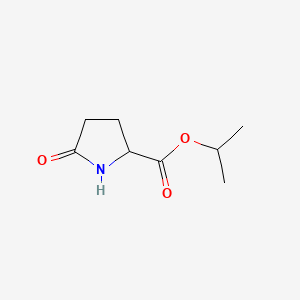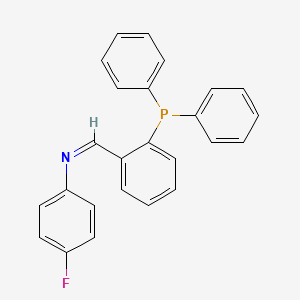
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline is a compound that belongs to the class of phosphine ligands. These ligands are widely used in coordination chemistry due to their ability to form stable complexes with various metals. The presence of both phosphine and imine functionalities in the molecule makes it a versatile ligand for various catalytic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline typically involves the condensation of 2-(diphenylphosphino)benzaldehyde with 4-fluoroaniline. The reaction is usually carried out in a solvent such as dichloromethane under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline has several applications in scientific research:
Medicine: Research into its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus and nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
- 2-(Diphenylphosphino)benzoic acid
- (S)-1-(2-(Diphenylphosphino)phenyl)ethylamine
Uniqueness
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline is unique due to the presence of the fluorine atom, which can influence the electronic properties of the molecule. This can lead to different reactivity and selectivity in catalytic applications compared to similar compounds without the fluorine substituent .
Properties
CAS No. |
492442-96-3 |
|---|---|
Molecular Formula |
C25H19FNP |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-(2-diphenylphosphanylphenyl)-N-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C25H19FNP/c26-21-15-17-22(18-16-21)27-19-20-9-7-8-14-25(20)28(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-19H |
InChI Key |
IKUNJEKCAVXREA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


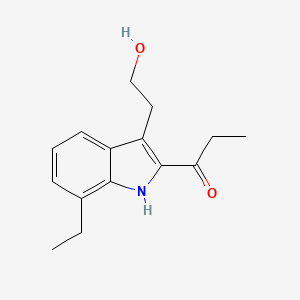
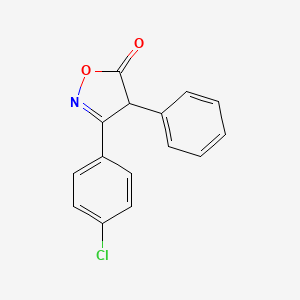


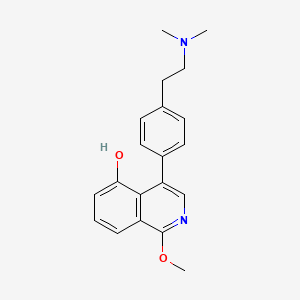
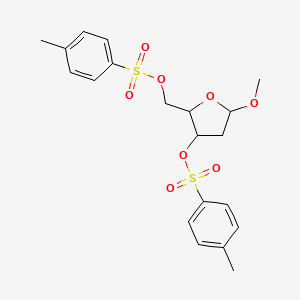

![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)

